molecular formula C7H8N2O B1265587 4-Aminobenzamide CAS No. 2835-68-9

4-Aminobenzamide

Cat. No.: B1265587
CAS No.: 2835-68-9
M. Wt: 136.15 g/mol
InChI Key: QIKYZXDTTPVVAC-UHFFFAOYSA-N
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Description

4-Aminobenzamide is an organic compound with the molecular formula C7H8N2O. It is a derivative of benzamide, where an amino group is attached to the para position of the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

4-Aminobenzamide plays a crucial role in biochemical reactions, particularly as an inhibitor of poly (ADP-ribose) polymerase (PADPRP). This enzyme is responsible for the post-translational modification of proteins through poly ADP-ribosylation, a process essential for DNA repair and cellular stress responses. By inhibiting PADPRP, this compound interferes with the enzyme’s ability to repair DNA, leading to the accumulation of DNA damage and potentially inducing cell death. This interaction is particularly significant in the context of cancer research, where this compound is explored for its potential to enhance the efficacy of chemotherapy by sensitizing cancer cells to DNA-damaging agents .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by inhibiting DNA repair mechanisms. This compound also affects cell signaling pathways, particularly those involved in the cellular response to DNA damage. By inhibiting poly (ADP-ribose) polymerase, this compound disrupts the normal function of these pathways, leading to altered gene expression and cellular metabolism. Additionally, it has been observed to cause vacuolization in cells, a process where large vacuoles form within the cytoplasm, potentially disrupting normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of poly (ADP-ribose) polymerase. This inhibition occurs via direct binding to the enzyme’s active site, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This blockade results in the accumulation of DNA damage, as the enzyme is unable to facilitate DNA repair. Furthermore, this compound has been shown to interfere with other cellular processes, such as the inhibition of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which plays a role in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can diminish over prolonged periods due to potential degradation. In in vitro studies, the long-term exposure of cells to this compound has been associated with sustained inhibition of DNA repair mechanisms, leading to cumulative DNA damage and altered cellular functions. In in vivo studies, the compound’s effects on cellular function have been observed to persist over time, with potential long-term consequences on tissue integrity and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit poly (ADP-ribose) polymerase without causing significant toxicity. At higher doses, this compound can induce toxic effects, including severe DNA damage, apoptosis, and potential organ toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of poly (ADP-ribose) polymerase, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to DNA repair and cellular stress responses. The compound interacts with enzymes such as poly (ADP-ribose) polymerase, influencing the metabolic flux of ADP-ribose units and affecting the levels of metabolites involved in DNA repair. Additionally, this compound has been shown to impact the synthesis of folate, an essential vitamin for DNA synthesis and replication, by interfering with the enzyme dihydropteroate synthetase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on poly (ADP-ribose) polymerase. The compound may also interact with specific transporters or binding proteins that facilitate its localization to target sites within the cell. The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with active DNA repair processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with poly (ADP-ribose) polymerase and other nuclear proteins involved in DNA repair. The compound’s localization to the nucleus is facilitated by its ability to diffuse through the nuclear membrane and bind to its target enzymes. This subcellular localization is critical for its function, as it allows this compound to effectively inhibit DNA repair processes at the site of damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzamide can be synthesized through several methods. One common approach involves the reduction of 4-nitrobenzamide using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-nitrobenzamide. This process typically involves the use of a palladium catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-nitrobenzamide.

    Reduction: The compound can be reduced to form 4-aminobenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or sulfonyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: 4-Nitrobenzamide.

    Reduction: 4-Aminobenzylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-Aminobenzamide is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

  • 4-Aminobenzoic acid
  • 4-Aminobenzonitrile
  • 4-Aminobenzylamine

Comparison: 4-Aminobenzamide is unique due to its specific inhibition of poly (ADP-ribose) polymerase. While other similar compounds like 4-Aminobenzoic acid and 4-Aminobenzonitrile have their own applications, they do not exhibit the same level of enzyme inhibition. 4-Aminobenzylamine, on the other hand, is more commonly used in the synthesis of other organic compounds rather than as an enzyme inhibitor .

Properties

IUPAC Name

4-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKYZXDTTPVVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038814
Record name 4-Aminobenzamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2835-68-9
Record name 4-Aminobenzamide
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Record name 4-Aminobenzamide
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Record name 4-Aminobenzamide
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Record name Benzamide, 4-amino-
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Record name p-aminobenzamide
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Record name 4-AMINOBENZAMIDE
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Synthesis routes and methods I

Procedure details

In 100 ml of absolute ethanol, 8.35 g of the compound of Example II was hydrogenated over 2 spatulas-full of 10% Pd/C in a Parr apparatus at ca 40 lbs/in2 for 3-4 hrs. Under a nitrogen blanket, the catalyst was filtered off through a Celite pad (sintered glass funnel), which was washed with two volumes of ethanol. Evaporation gave ca 7.2 g of a brown oil.
Quantity
8.35 g
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of 4-amino-benzoyl chloride (0.38 g, 2.45 mmol) in tetrahydrofuran (2 ml) was added aqueous ammonia solution (15 ml). The reaction mixture was stirred at room temperature for 12 hr. The solvent was removed under vacuum, water added and the compound was extracted into ethyl acetate. The organic layer was dried and concentrated under vacuum. The crude compound was purified using silica gel column chromatography, using chloroform/methanol as eluent, to yield 4-amino-benzamide (0.1 g, 30%).
[Compound]
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ice
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Yield
30%

Synthesis routes and methods III

Procedure details

The 4-aminobenzamide of alendronate sodium was prepared as follows. In a 500 mL beaker, 54 g (166 mmol) of sodium alendronate was dissolved in 150 mL of DI water with a pH adjusted to 11 with concentrated NaOH. Nitrobenzoyl chloride, 28 g (150 mmol), dissolved in 100 mL of THF, was added dropwise into the aqueous alendronate solution. The pH was kept at 11 with additional NaOH solution during the addition. After the addition was complete, the solution was stirred for another 2 hours at room temperature. THF was removed in vacuo, and the pH of the solution was adjusted to 4. The resulting precipitate, which was collected by filtration at room temperature, was primarily nitrobenzoic acid and was discarded. The solution was kept at 4° C. overnight, and the resulting precipitate was collected by filtration, washed with DI water, and dried. The resulting solid weighted approximately 56 g (86%).
Name
sodium alendronate
Quantity
54 g
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150 mL
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Synthesis routes and methods IV

Procedure details

The N-3-chlorophenyl 4-azido-3-trifluoromethylbenzamide compound from Step 18c was reduced under 1 atm of hydrogen in the presence of Pd/ in ethanol to the give the corresponding 4-aminobenzamide, which was used without purification in Step 72b.
Name
N-3-chlorophenyl 4-azido-3-trifluoromethylbenzamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzamide
Reactant of Route 2
4-Aminobenzamide
Reactant of Route 3
Reactant of Route 3
4-Aminobenzamide
Reactant of Route 4
4-Aminobenzamide
Reactant of Route 5
4-Aminobenzamide
Reactant of Route 6
4-Aminobenzamide

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